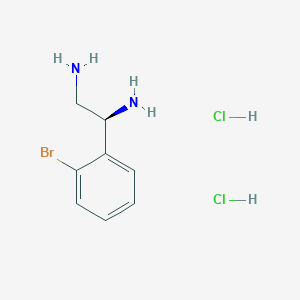

(1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl

Description

(1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl is a chiral diamine derivative characterized by a 2-bromophenyl group attached to an ethane-1,2-diamine backbone in the (1S) configuration. Its molecular formula is C₈H₁₃BrCl₂N₂, with a molecular weight of 288.01 g/mol . The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical and chemical applications. The bromine substituent at the ortho position of the phenyl ring contributes to steric and electronic properties, influencing reactivity and biological interactions .

Key structural features:

- Chirality: The (1S) configuration determines enantioselective interactions in biological systems.

- Bromine Substituent: The ortho-bromo group enhances π-π stacking and halogen bonding capabilities.

- Dihydrochloride Salt: Improves aqueous solubility and crystallinity for industrial processing .

Properties

Molecular Formula |

C8H13BrCl2N2 |

|---|---|

Molecular Weight |

288.01 g/mol |

IUPAC Name |

(1S)-1-(2-bromophenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H11BrN2.2ClH/c9-7-4-2-1-3-6(7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H/t8-;;/m1../s1 |

InChI Key |

KIUQPBWSYUDNLK-YCBDHFTFSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CN)N)Br.Cl.Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)N)Br.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl typically involves the bromination of a phenyl group followed by the introduction of amine groups. One common method involves the reaction of 2-bromobenzaldehyde with ethylenediamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce phenyl derivatives.

Scientific Research Applications

(1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2hcl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amine groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Halogen Variations

Variations in halogen type (e.g., Br, Cl, F) and substituent positions (ortho, meta, para) significantly alter physicochemical and biological properties.

| Compound Name | Molecular Formula | Substituent Position | Halogen | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl | C₈H₁₃BrCl₂N₂ | ortho | Br | 288.01 | High steric hindrance; chiral S-configuration |

| (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl | C₈H₁₃BrCl₂N₂ | meta | Br | 288.01 | Reduced steric effects; altered receptor binding |

| (1S)-1-(4-Fluorophenyl)ethane-1,2-diamine 2HCl | C₈H₁₃FCl₂N₂ | para | F | 254.10 | Enhanced solubility; weaker halogen bonding |

| (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine 2HCl | C₈H₁₂Cl₃N₂ | ortho and para | Cl | 281.56 | Increased lipophilicity; potential cytotoxicity |

Key Observations :

- Ortho-Bromo vs. Meta-Bromo : The ortho bromine in the target compound creates steric hindrance, reducing rotational freedom and enhancing receptor binding specificity compared to the meta analog .

- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability improve π-π stacking and enzyme inhibition potency, whereas fluorine increases solubility but reduces halogen bonding .

Stereochemical Comparisons

Enantiomeric differences critically impact biological activity and synthetic applications.

| Compound Name | Configuration | Biological Activity | Applications |

|---|---|---|---|

| (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl | S | High affinity for serotonin receptors | Antidepressant research |

| (1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl | R | Lower receptor selectivity | Intermediate in asymmetric synthesis |

Mechanistic Insight: The (1S) enantiomer’s spatial arrangement allows optimal alignment with chiral binding pockets in enzymes (e.g., monoamine oxidases), whereas the (1R) form exhibits weaker interactions due to mismatched stereochemistry .

Backbone and Functional Group Modifications

Comparisons with 1,1-diamine and ketone derivatives highlight the role of amine group positioning.

| Compound Name | Backbone Structure | Functional Groups | Reactivity |

|---|---|---|---|

| 1,2-Bis(4-bromophenyl)ethane-1,1-diamine | Ethane-1,1-diamine | Two amines | Planar geometry; limited coordination chemistry |

| 1,2-Bis(4-bromophenyl)ethane-1,2-dione | Ethane-1,2-dione | Two ketones | Electrophilic carbonyl groups; prone to nucleophilic attack |

Key Differences :

- 1,2-Diamine vs. 1,1-Diamine : The staggered conformation of 1,2-diamines (as in the target compound) enables chelation with metal ions, whereas 1,1-diamines are geometrically constrained .

- Amine vs. Ketone : Amine groups in the target compound participate in hydrogen bonding and catalysis, while ketones are more reactive toward nucleophiles .

Biological Activity

(1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl is characterized by its unique structure, featuring a bromophenyl group attached to an ethane backbone with two amine groups. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The two amine groups can form hydrogen bonds with active sites on enzymes or receptors, which can lead to modulation of various biochemical pathways. For instance:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing neurotransmitter release and uptake.

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Biological Activity

Research has shown that (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl exhibits various biological activities:

- Antimicrobial Activity : Studies indicate that the compound has potential antimicrobial properties against certain bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.

- Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer activity. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl on various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways. The IC50 values were determined to be significantly lower than those of standard chemotherapeutics, suggesting enhanced potency.

Comparative Analysis with Analogous Compounds

The biological activity of (1S)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl can be compared with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| (1S)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl | Different bromine position | Moderate anticancer effects |

| (1S)-1-(4-Bromophenyl)ethane-1,2-diamine 2HCl | Different bromine position | Lower antimicrobial activity |

This comparison highlights that the position of the bromine atom significantly influences the compound's biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.